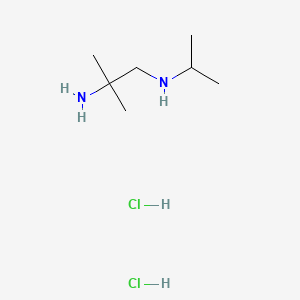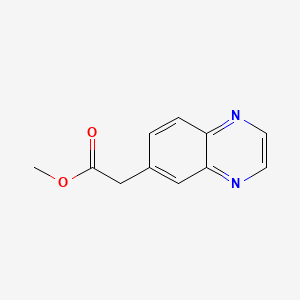
Methyl 2-(quinoxalin-6-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(quinoxalin-6-yl)acetate” is a chemical compound with the CAS Number: 1233318-23-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 6-quinoxalinylacetate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(quinoxalin-6-yl)acetate” is C11H10N2O2 . The Inchi Code is 1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 2-(quinoxalin-6-yl)acetate” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), are potent and selective inhibitors of non-NMDA glutamate receptors. NBQX has shown neuroprotective effects against global ischemia, highlighting its potential in cerebral ischemia treatment (Sheardown et al., 1990).
Corrosion Inhibition
Quinoxalines have been studied for their corrosion inhibition efficiencies on metals. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxaline compounds to determine their efficacy as corrosion inhibitors for copper in nitric acid media. These studies provide insights into the relationship between molecular structure and inhibition efficiency, suggesting applications in industrial corrosion protection (Zarrouk et al., 2014).
Metabolism and Detoxification
The metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-borne carcinogen, has been extensively studied. The identification of non-mutagenic metabolites in rats suggests pathways for the detoxification of such carcinogens, highlighting the body's mechanisms to mitigate potential harm from carcinogenic substances found in cooked meat and fish (Turesky et al., 1988).
Antibacterial and Antifungal Activities
Quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds, such as 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, have shown significant in vitro activity against pathogens important to veterinary medicine. This suggests potential applications in developing new antimicrobial agents (Dirlam et al., 1983).
Anti-inflammatory Properties
Quinoxaline derivatives have also been identified as potential anti-inflammatory agents. For instance, 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one has shown significant anti-inflammatory properties in vivo, indicating its potential as a therapeutic agent in treating inflammatory conditions (Smits et al., 2008).
Molecular Interactions
The interactions of quinoxaline derivatives with other molecules have been explored to understand their effect on various physical and chemical properties. Studies on the effect of temperature and concentration on interactions of methyl acetate with quinoxaline derivatives provide insights into the molecular interactions that can influence the development of new materials and compounds (Raphael et al., 2015).
Safety And Hazards
The safety information available indicates that “Methyl 2-(quinoxalin-6-yl)acetate” is a potential irritant . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
Eigenschaften
IUPAC Name |
methyl 2-quinoxalin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVLAUVPIKMEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(quinoxalin-6-yl)acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
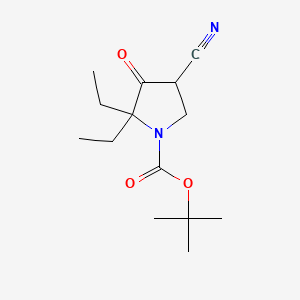
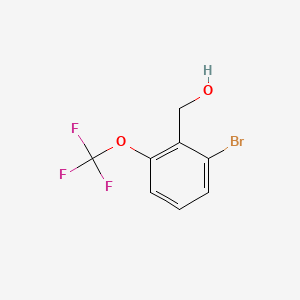
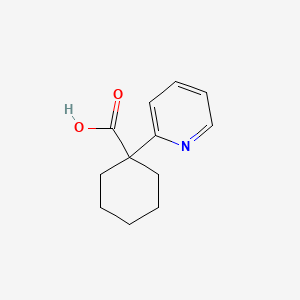
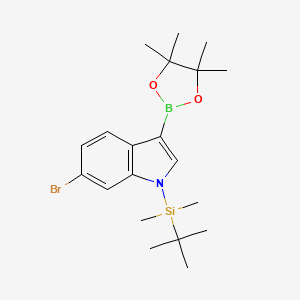
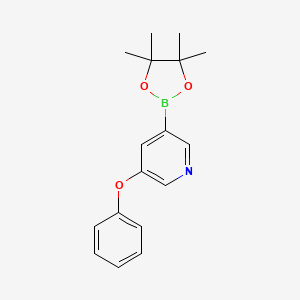
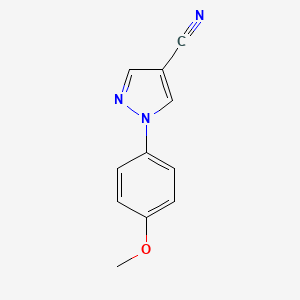
![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)
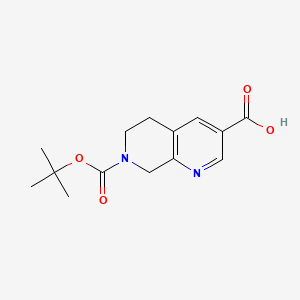

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)
